![molecular formula C18H13N3O2S B2963769 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide CAS No. 1021083-02-2](/img/structure/B2963769.png)
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
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Overview
Description
The compound “N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a naphthamide group .
Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions. They are often used in the synthesis of heterocyclic compounds and have been used in the construction of a broad range of substituted 3-hydroxythiophenes .Scientific Research Applications
Computational and Pharmacological Potential
The research work by M. Faheem focused on the computational and pharmacological potential of novel derivatives, including compounds related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide. These compounds were investigated for their binding and inhibitory effects against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study found that certain derivatives exhibited moderate inhibitory effects across all assays, indicating potential applications in tumor inhibition and anti-inflammatory actions (M. Faheem, 2018).
Anticancer Evaluation
Another study by Salahuddin et al. synthesized oxadiazole derivatives and evaluated their anticancer properties. The compounds were assessed for their in vitro anticancer activity using the NCI 60 Cell screen on various cancer cell lines. One of the compounds was found to be most active on a breast cancer cell line, suggesting the potential of oxadiazole derivatives, including those related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, in cancer treatment (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Anticonvulsant Activity
The anticonvulsant activities of novel semicarbazones based on 1,3,4-oxadiazoles, similar to the core structure of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, were explored by H. Rajak et al. The compounds were tested using various models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). The study aimed to establish structure-activity relationships and confirmed that certain pharmacophoric models are essential for anticonvulsant activity, highlighting the therapeutic potential of these compounds in epilepsy treatment (H. Rajak, Ravitas Deshmukh, R. Veerasamy, A. Sharma, P. Mishra, M. Kharya, 2010).
Antibacterial Applications
Research by M. Hannoun et al. synthesized a new series of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited promising activity, with MIC values indicating potent antibacterial effects. This suggests the potential application of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide related compounds in combating resistant bacterial infections (M. Hannoun, M. Hagras, A. Kotb, Abdul-Aziz M M El-Attar, Hamada S. Abulkhair, 2019).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Action Environment
The chemical properties of thiophene derivatives, such as their solubility in organic solvents and insolubility in water, may be influenced by environmental factors .
Future Directions
properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(15-9-3-6-12-5-1-2-8-14(12)15)19-18-21-20-16(23-18)11-13-7-4-10-24-13/h1-10H,11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGAQPYLPNTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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